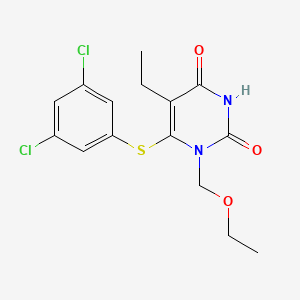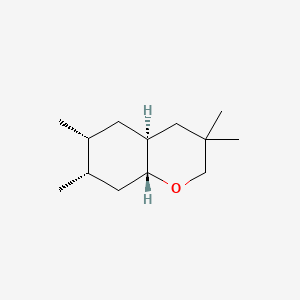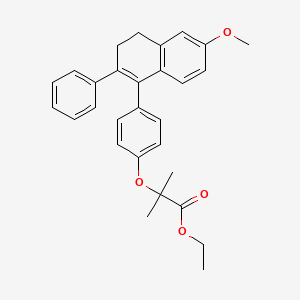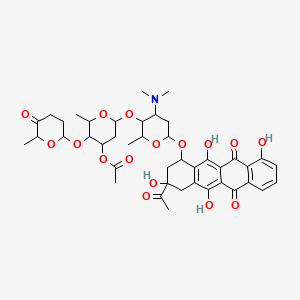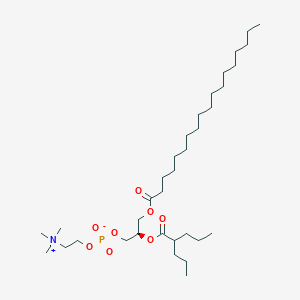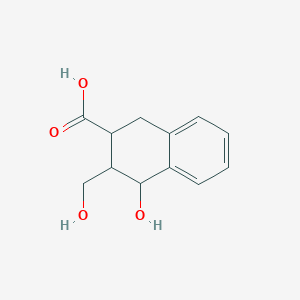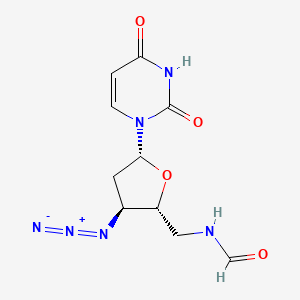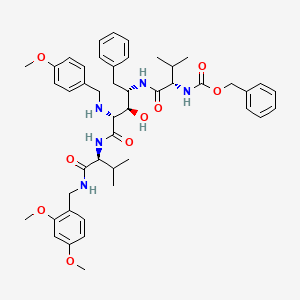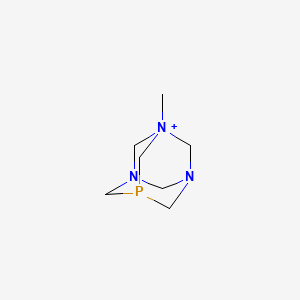
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is a heterocyclic compound that contains nitrogen and phosphorus atoms within its structure. This compound is known for its unique tricyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane can be synthesized through the reaction of 1,3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1,3,5-Triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The parent compound without the methyl group.
1-Methyl-1,3,5-triaza-7-phosphaadamantan-1-ium iodide: A similar compound with a different counterion.
Uniqueness: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
53597-71-0 |
|---|---|
Molecular Formula |
C7H15N3P+ |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1-methyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H15N3P/c1-10-3-8-2-9(4-10)6-11(5-8)7-10/h2-7H2,1H3/q+1 |
InChI Key |
QQPRAGOSBJBHPK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CN3CN(C1)CP(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


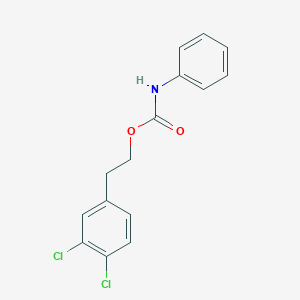
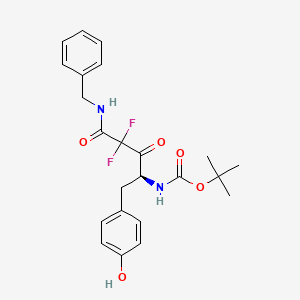
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
